4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene

Übersicht

Beschreibung

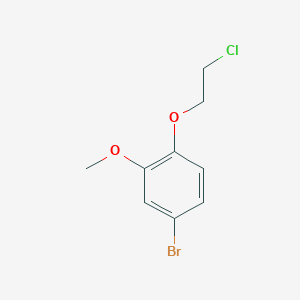

“4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with bromo, chloroethoxy, and methoxy groups at the 4th, 1st, and 2nd positions respectively .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, chloroethoxy, and methoxy groups in the correct positions on the benzene ring. This could potentially be achieved through electrophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzene ring, with the bromo, chloroethoxy, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the bromo group and the electron-donating nature of the methoxy and chloroethoxy groups. This could affect the compound’s reactivity in further chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo, chloroethoxy, and methoxy groups could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Environmental Analysis

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene, as a halogenated methoxybenzene, has been studied for its environmental impact. Führer and Ballschmiter (1998) analyzed its concentrations in the Eastern Atlantic Ocean's marine troposphere, finding a mix of halogenated anisoles indicating both anthropogenic and biogenic origins (Führer & Ballschmiter, 1998).

Electrochemical Applications

In the field of electrochemistry, López et al. (2019) explored its controlled electrochemical deposition from diazonium salts using redox mediators. This research is significant in the context of organic layer formation on surfaces (López, Dabos-Seignon, & Breton, 2019).

Liquid Crystal Research

The compound has also been studied in the synthesis of liquid crystals. Wang et al. (2000) synthesized novel monomers containing this compound and analyzed their thermal behavior, finding specific liquid crystalline properties (Wang et al., 2000).

Catalysis

Niknam and Nasehi (2002) demonstrated the compound's utility in catalyzing the ring opening of epoxides, showing its effectiveness in producing vicinal iodo alcohols and bromo alcohols (Niknam & Nasehi, 2002).

Battery Technology

In the field of battery technology, Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene, a related compound, as a bi-functional electrolyte additive for lithium-ion batteries. This research suggests potential applications for similar compounds in enhancing the safety and efficiency of batteries (Zhang Qian-y, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-1-(2-chloroethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRESQNWVLWNJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)